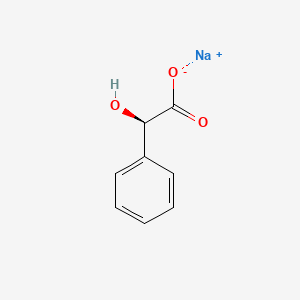
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-二氢-4-(4-氯苯基)甲基-2H-咪唑-2-硫酮是一种属于咪唑家族的有机硫化合物,其结构中含有硫脲基团,赋予了其独特的化学性质。
准备方法
合成路线和反应条件
1,3-二氢-4-(4-氯苯基)甲基-2H-咪唑-2-硫酮的合成通常涉及 4-氯苄胺与二硫化碳和氢氧化钾反应,然后与甲醛环化。反应条件通常需要控制温度和 pH 值,以确保形成所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常采用先进技术,如连续流动反应器和自动化控制系统,以保持一致的反应条件。
化学反应分析
反应类型
1,3-二氢-4-(4-氯苯基)甲基-2H-咪唑-2-硫酮会发生各种化学反应,包括:
氧化: 硫脲基团可以被氧化形成亚砜或砜。
还原: 还原反应可以将硫脲基团转化为硫醇。
取代: 该化合物可以发生亲核取代反应,特别是在氯苯基上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用以促进取代反应。
主要产物
氧化: 亚砜和砜。
还原: 硫醇。
取代: 取决于所用亲核试剂的不同,会生成各种取代的咪唑衍生物。
科学研究应用
1,3-二氢-4-(4-氯苯基)甲基-2H-咪唑-2-硫酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其抗菌和抗癌特性。
工业: 用于生产聚合物以及作为腐蚀抑制剂。
作用机理
1,3-二氢-4-(4-氯苯基)甲基-2H-咪唑-2-硫酮的作用机理涉及它与各种分子靶标的相互作用。硫脲基团可以与生物大分子形成强氢键,抑制酶活性或破坏细胞过程。该化合物还可以与金属离子相互作用,影响金属蛋白的功能。
作用机制
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- involves its interaction with various molecular targets. The thiourea group can form strong hydrogen bonds with biological macromolecules, inhibiting enzyme activity or disrupting cellular processes. The compound may also interact with metal ions, affecting metalloprotein functions.
相似化合物的比较
类似化合物
1,3-二氢-1-甲基-2H-咪唑-2-硫酮: 结构类似,但用甲基取代了氯苯基。
2-咪唑啉硫酮: 一种具有类似反应活性的环状不饱和硫脲。
独特性
1,3-二氢-4-(4-氯苯基)甲基-2H-咪唑-2-硫酮的独特之处在于它存在氯苯基,这增强了其反应性和在药物化学中的潜在应用。这种结构特征使其与类似物相比,具有更多样化的化学修饰和相互作用。
属性
CAS 编号 |
93103-24-3 |
|---|---|
分子式 |
C10H9ClN2S |
分子量 |
224.71 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-12-10(14)13-9/h1-4,6H,5H2,(H2,12,13,14) |
InChI 键 |
UTRATPYFFGDPIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CNC(=S)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



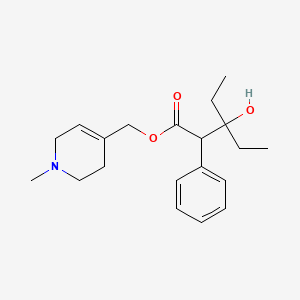


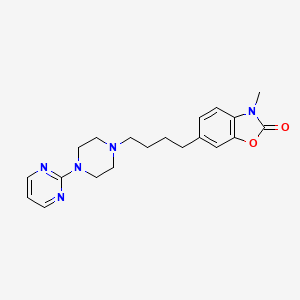
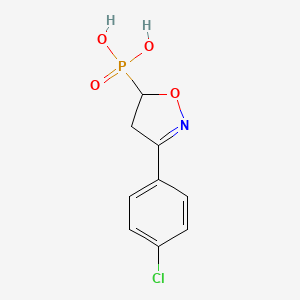
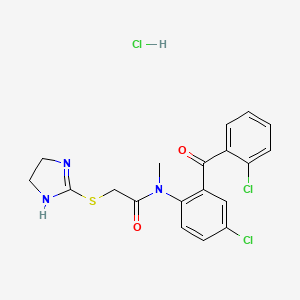

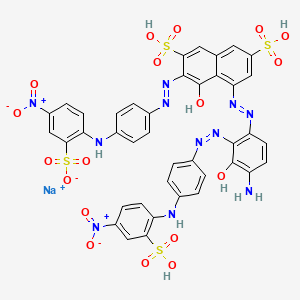
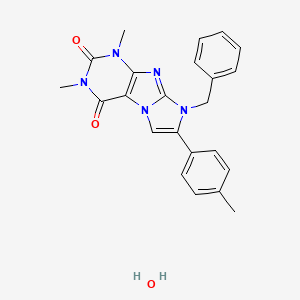

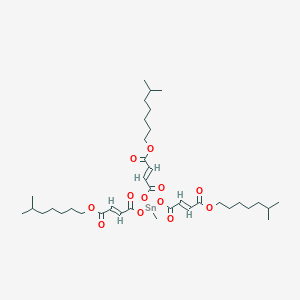
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
